N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
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Overview
Description
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a methoxybenzoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the benzofuran ring using 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Benzamide Moiety: The final step is the coupling of the benzofuran derivative with benzoyl chloride in the presence of a suitable catalyst like aluminum chloride or a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and benzamide rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-7-yl]benzamide
Uniqueness
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H19NO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
InChI |
InChI=1S/C24H19NO4/c1-15-20-12-11-18(25-24(27)16-7-4-3-5-8-16)14-21(20)29-23(15)22(26)17-9-6-10-19(13-17)28-2/h3-14H,1-2H3,(H,25,27) |
InChI Key |
FVNBVLDMFGHWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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